molecular formula C₁₅H₂₀O B145862 alpha-Hexylcinnamaldehyde CAS No. 101-86-0

alpha-Hexylcinnamaldehyde

Cat. No. B145862
CAS RN: 101-86-0
M. Wt: 216.32 g/mol
InChI Key: GUUHFMWKWLOQMM-QINSGFPZSA-N
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Description

Alpha-Hexylcinnamaldehyde, also known as 2-Benzylideneoctanal or α-Hexyl cinnamaldehyde, is a common additive in the perfume and cosmetic industry as an aroma substance . It is found naturally in the essential oil of chamomile . It is a pale yellow to yellow liquid to solid, which is nearly insoluble in water but soluble in oils .


Synthesis Analysis

Alpha-Hexylcinnamaldehyde is typically produced via crossed-aldol condensation of octanal and benzaldehyde . Another method for synthesizing alpha-hexylcinnamaldehyde involves directly using low content n-octanal .


Molecular Structure Analysis

The molecular formula of alpha-Hexylcinnamaldehyde is C15H20O . The molecule consists of a benzene ring attached to an unsaturated aldehyde .


Chemical Reactions Analysis

Alpha-Hexylcinnamaldehyde is synthesized via a reaction between octanal and benzaldehyde . The reaction condition is mild, the product is easy to purify and pure in fragrance .


Physical And Chemical Properties Analysis

Alpha-Hexylcinnamaldehyde is a yellow liquid with a mild, slightly fatty, floral, somewhat herbal odor, and a distinct jasmine note . It has a boiling point of 174-176 °C/15 mmHg (lit.), a density of 0.95 g/mL at 25 °C (lit.), and a refractive index n20/D 1.55 (lit.) .

Scientific Research Applications

1. Use in Fragrances and Flavoring

α-Hexylcinnamaldehyde (HCA) is commonly used as a fragrance due to its floral scent. It's found in personal care products like perfumes, creams, and shampoos, as well as in household products. Additionally, it serves as a flavoring additive in the food and pharmaceutical industry. A study highlighted its safety, showing no genotoxic derivatives produced by CYP450-mediated biotransformations and no genotoxicity at the chromosomal level (Di Sotto et al., 2014).

2. Potential in Cancer Therapy

HCA has been evaluated for its potential in increasing the cytotoxicity of doxorubicin towards human cancer cell lines. Although it has low cytotoxicity itself, it enhances the antiproliferative effect of doxorubicin, suggesting its role as a chemosensitizing agent. The compound also showed interference with ATP-binding cassette (ABC) transporter functionality, which is significant in cancer treatment (Di Giacomo et al., 2016).

3. Interaction with Biomembranes

The interaction of HCA with biomembranes has been studied as a strategy to reverse multidrug resistance (MDR) in cancer cells. HCA shows an ability to modulate membrane permeability and distribute uniformly in phospholipid bilayers. It exhibits no pro-oxidant effects, suggesting its potential as a chemopreventive and chemosensitizing agent for fighting cancer (Sarpietro et al., 2015).

4. Antimutagenic Properties

α-Hexylcinnamaldehyde has shown strong antimutagenicity against common environmental pollutants. It acts as an inhibitor of certain bacterial enzymes, supporting its potential as a chemopreventive agent (Di Giacomo et al., 2014).

5. Involvement in Biocatalytic Strategies

Although not directly involving HCA, research on alpha-hydroxy ketones, a related compound, highlights the importance of these substances in pharmaceutical and fine chemical industries, demonstrating the versatility of such compounds in various applications (Hoyos et al., 2010).

Safety And Hazards

Alpha-Hexylcinnamaldehyde is known to cause contact allergies in some individuals but the rate of incidence is low . It is harmful to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic skin reaction .

Future Directions

In 2017, the Unilever conglomerate announced that it would disclose the fragrance ingredients, including alpha-Hexylcinnamaldehyde, in its products . This indicates a trend towards greater transparency in the use of fragrance ingredients in consumer products.

properties

IUPAC Name

(2E)-2-benzylideneoctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHFMWKWLOQMM-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C(=C\C1=CC=CC=C1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020801
Record name (2E)-2-(Phenylmethylidene)octanal
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Molecular Weight

216.32 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour
Record name Octanal, 2-(phenylmethylene)-
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Record name 2-Hexyl-3-phenyl-2-propenal
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Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.961
Record name alpha-Hexylcinnamaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

alpha-Hexylcinnamaldehyde

CAS RN

165184-98-5, 101-86-0
Record name (2E)-2-(Phenylmethylene)octanal
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Record name alpha-Hexylcinnamaldehyde, (2E)-
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Record name Hexyl cinnamic aldehyde
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Record name Hexyl cinnamic aldehyde
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Record name Octanal, 2-(phenylmethylene)-
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Record name (2E)-2-(Phenylmethylidene)octanal
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Record name (2E)-2-benzylideneoctanal
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Record name α-hexylcinnamaldehyde
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Record name .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)-
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Record name 2-Hexyl-3-phenyl-2-propenal
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Melting Point

4 °C
Record name 2-Hexyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
AV Patel, BP Joshi, VV Undhad, FT Dhaval, H Gupta… - 2012 - indianjournals.com
… Alpha- amylcinnamaldehyde and alpha-hexylcinnamaldehyde have a sweat aroma reminiscent of jasmine and are widely used as fragrance ingredients in cosmetics, soaps, detergents …
Number of citations: 5 www.indianjournals.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …
Number of citations: 1 www.sciencedirect.com
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …
DA Isola, RE Rogers, A Myshaniuk, CJ Jeng, R Ansari… - Toxicologist, 2004 - hero.epa.gov
This study was designed to assess human respiratory exposure to a surrogate fine fragrance and address concerns about asthma, lung disease, and neurological effects. The test …
Number of citations: 29 hero.epa.gov
P Botham, M Urtizberea, C Wiemann… - Food and chemical …, 2005 - Elsevier
… For alpha-hexylcinnamaldehyde, at challenge, the results … It must be pointed out that alpha-hexylcinnamaldehyde was … the sensitizing potential of alpha-hexylcinnamaldehyde is …
Number of citations: 5 www.sciencedirect.com
T Anzai, LG Ullmann, D Hayashi, T Satoh… - Experimental …, 2010 - jstage.jst.go.jp
… When alpha-hexylcinnamaldehyde (HCA) was used as a sensitizer for the LLNA, HCA was a weak sensitizer when AOO or DMSO was used as a vehicle, but a moderate sensitizer …
Number of citations: 14 www.jstage.jst.go.jp
U Ludwig - Journal of toxicological sciences, 2002 - cir.nii.ac.jp
Comparison of the Allergic Potency of Alpha-Hexylcinnamaldehyde(HCA) and 2-Mercapto-Benzothiazole(MBT) as Positive Control Substances in the Murine Local Lymph Node Assay(LLNA).(GENERAL …
Number of citations: 0 cir.nii.ac.jp
LP Myers, P Simeonova, BJ Meade - Toxicological Sciences, 2005 - hero.epa.gov
Host resistance studies have demonstrated the importance of CCR2 (CC chemokine receptor 2) in Th1 responses and CCL2 (ligand of CCR2) in Th2 responses. These studies were …
Number of citations: 0 hero.epa.gov
GF Gerberick, CA Ryan, RJ Dearman… - JOURNAL OF ALLERGY …, 1997 - hero.epa.gov
… -4 ELEVATED MESSENGER RNA EXPRESSION ELEVATED PROTEIN EXPRESSION 2 4-DINITROCHLOROBENZENE CONTACT ALLERGEN ALPHA-HEXYLCINNAMALDEHYDE …
Number of citations: 0 hero.epa.gov
S Hirano, H Hayashi - Carbohydrate polymers, 2003 - Elsevier
… at room temperature overnight, and (B) in the reaction of chitosan with each of n-decylaldehyde (1-decanal), 10-undecanal, n-heptylaldehyde (heptanal), alpha-hexylcinnamaldehyde …
Number of citations: 16 www.sciencedirect.com

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